molecular formula C9H10BNO3 B1621986 5-Methoxy-1H-indole-2-boronic acid CAS No. 282528-61-4

5-Methoxy-1H-indole-2-boronic acid

Cat. No.: B1621986
CAS No.: 282528-61-4
M. Wt: 190.99 g/mol
InChI Key: UGYBYIOIKDNFCU-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-2-boronic acid, also known as 1-Boc-5-methoxyindole-2-boronic acid, is a chemical compound with the molecular formula C14H18BNO5 . It is a white to pale cream or pale yellow powder or crystalline powder .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a combination of carbon, hydrogen, boron, nitrogen, and oxygen atoms . The compound has a molecular weight of 291.11 g/mol .


Chemical Reactions Analysis

In chemical reactions, this compound can participate in Suzuki–Miyaura coupling, a process that involves the formation of a new carbon-carbon bond . This reaction involves the transmetalation of organoboron reagents, such as this compound, to a transition metal, typically palladium .


Physical and Chemical Properties Analysis

This compound is a white to pale cream or pale yellow powder or crystalline powder . It has a molecular weight of 291.11 g/mol . The compound has a melting point of 105°C to 108°C .

Mechanism of Action

While the specific mechanism of action for 5-Methoxy-1H-indole-2-boronic acid is not detailed in the search results, indole derivatives in general have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

5-Methoxy-1H-indole-2-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 5-Methoxy-1H-indole-2-boronic acid and similar compounds could involve further exploration of their diverse biological activities . Additionally, the Suzuki–Miyaura coupling process, which is used in the synthesis of these compounds, could be further optimized and tailored for specific applications .

Properties

IUPAC Name

(5-methoxy-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYBYIOIKDNFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400616
Record name 5-METHOXY-1H-INDOLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282528-61-4
Record name 5-METHOXY-1H-INDOLE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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